

Probing p300/CBP Loss of Function with dCBP-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: dCBP-1

Cat. No.: B8180490

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paralogous histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) are critical transcriptional co-activators that play a pivotal role in regulating gene expression.[1][2][3] They function by acetylating histone proteins, which leads to a more open chromatin structure, and by acetylating non-histone proteins, thereby modulating their activity.[2] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[3][4]

dCBP-1 is a potent and selective heterobifunctional degrader of p300/CBP.[5][6][7] It functions as a Proteolysis Targeting Chimera (PROTAC), a molecule with two heads: one that binds to the target proteins (p300/CBP) and another that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[5][8] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[5][8] This targeted degradation approach offers a powerful tool to study the acute consequences of p300/CBP loss of function, overcoming some limitations of traditional inhibitors which may not completely abrogate all functions of these scaffold proteins.[1][3]

These application notes provide detailed protocols for utilizing **dCBP-1** to investigate p300/CBP loss of function in cellular models.

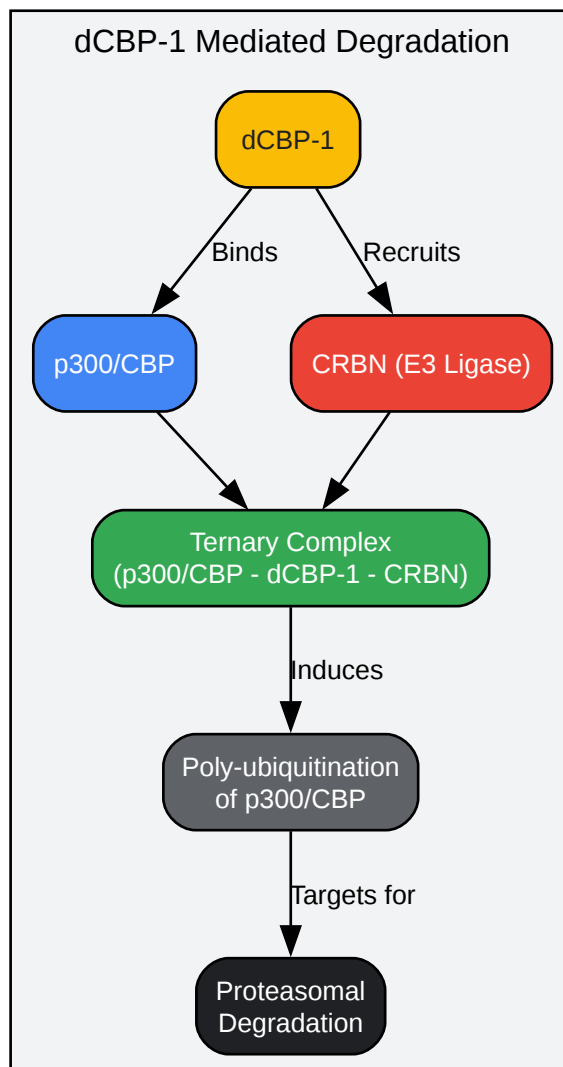
Data Presentation

dCBP-1 Activity Profile

Parameter	Cell Line	Value	Reference
Degradation Concentration	MM1S (Multiple Myeloma)	Near-complete degradation at 10-1000 nM (6 hours)	[6] [7]
MM1R, KMS-12-BM, KMS34 (Multiple Myeloma)	Near-complete degradation	[6] [7]	
HAP1 (Human Haploid Cells)	Almost complete loss at 10-1000 nM (6 hours)	[2] [6] [7]	
Degradation Time Course	MM1S (Multiple Myeloma)	Almost complete degradation within 1 hour (at 250 nM)	[2] [6] [7]
IC50 (Cell Viability)	VCaP (Prostate Cancer)	Not explicitly stated for dCBP-1, but a related degrader, CBPD-409, shows IC50 in the low nM range.	[9]
LNCaP (Prostate Cancer)	Not explicitly stated for dCBP-1, but a related degrader, CBPD-409, shows IC50 in the low nM range.	[9]	

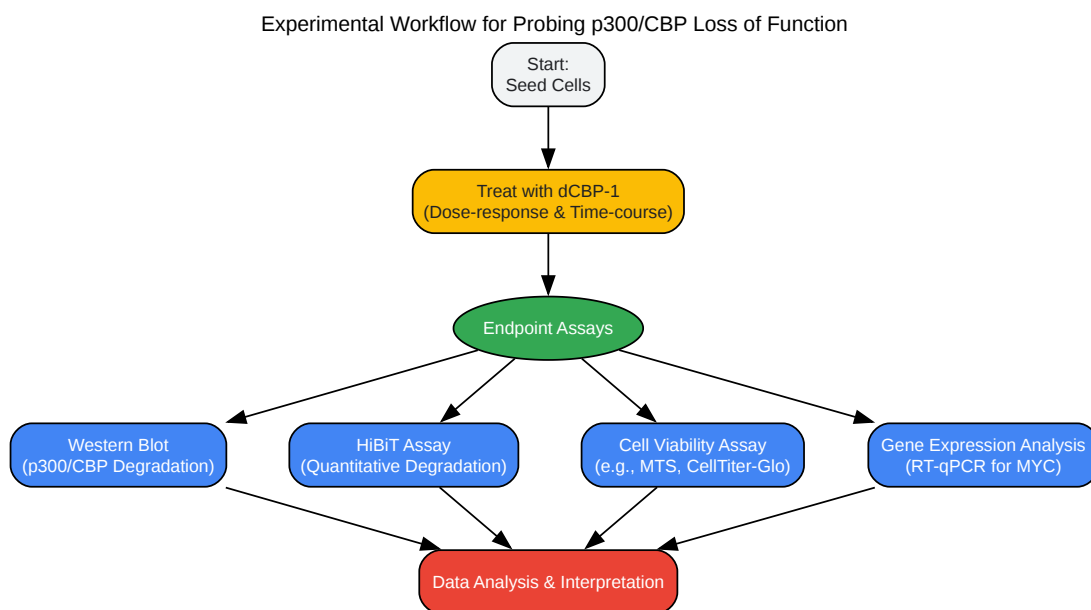
Mandatory Visualizations

Mechanism of dCBP-1 Action



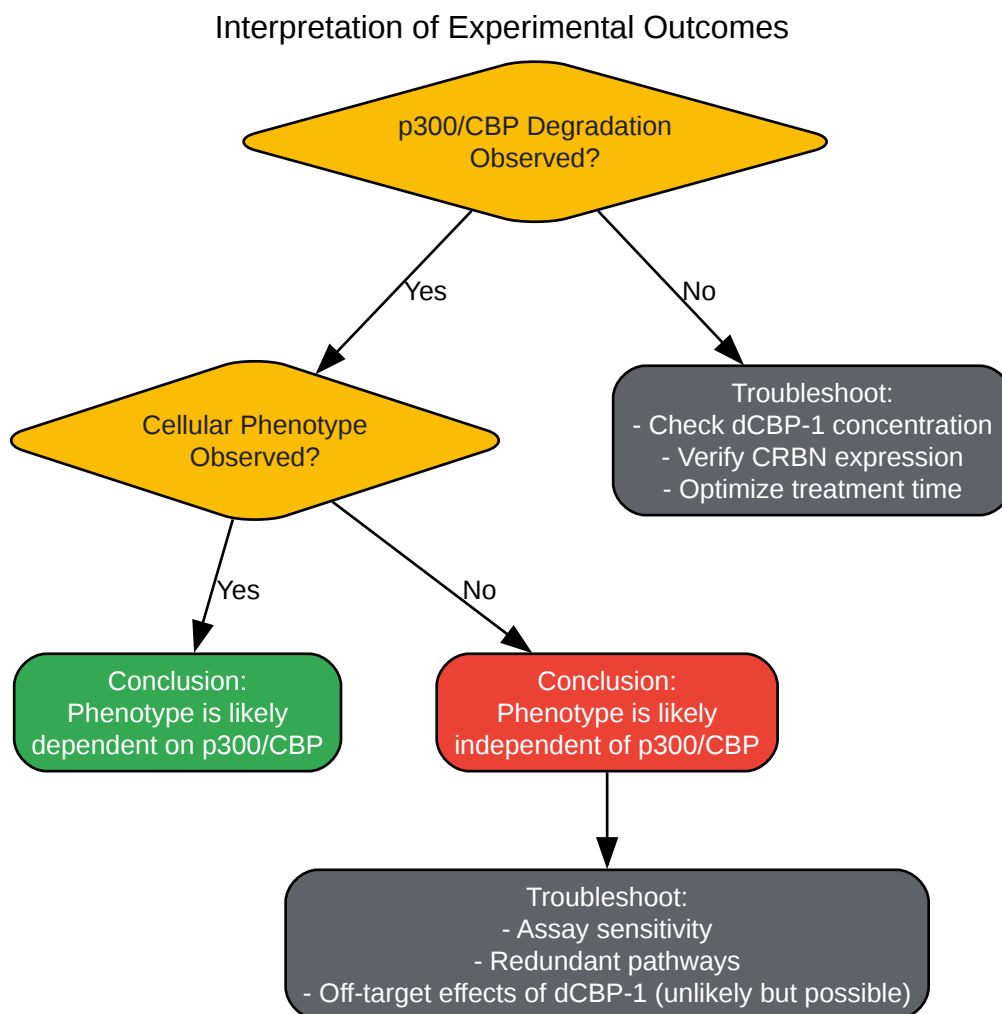
[Click to download full resolution via product page](#)

Mechanism of **dCBP-1** induced p300/CBP degradation.



[Click to download full resolution via product page](#)

General workflow for studying p300/CBP function with **dCBP-1**.



[Click to download full resolution via product page](#)

Decision tree for interpreting experimental results.

Experimental Protocols

Cell Culture and Treatment with dCBP-1

Materials:

- Cell line of interest (e.g., MM1S, HAP1)

- Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, Penicillin-Streptomycin)
- **dCBP-1** (powder)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile, nuclease-free microcentrifuge tubes
- Cell culture plates (6-well, 12-well, or 96-well, depending on the downstream application)

Protocol:

- **Reconstitution of dCBP-1:** Prepare a stock solution of **dCBP-1** by dissolving the powder in DMSO to a final concentration of 10 mM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
- **Cell Seeding:** The day before treatment, seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
- **Preparation of Working Solutions:** On the day of treatment, thaw an aliquot of the **dCBP-1** stock solution. Prepare serial dilutions of **dCBP-1** in the cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest **dCBP-1** concentration.
- **Cell Treatment:** Remove the old medium from the cells and replace it with the medium containing the different concentrations of **dCBP-1** or the vehicle control.
- **Incubation:** Incubate the cells for the desired time points (e.g., 1, 2, 4, 6, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

Western Blotting for p300/CBP Degradation

Materials:

- Treated and control cells
- RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- Western blotting apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p300, anti-CBP, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Sample Preparation:** Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
- **SDS-PAGE and Transfer:** Load equal amounts of protein onto an SDS-PAGE gel and run the gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

- **Washing and Secondary Antibody Incubation:** Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- **Detection:** Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities and normalize the p300 and CBP levels to the loading control.

HiBiT Assay for Quantitative p300/CBP Degradation

This protocol requires a cell line where p300 or CBP is endogenously tagged with the HiBiT peptide.

Materials:

- HiBiT-tagged p300 or CBP cell line
- **dCBP-1** treated and control cells in a 96-well plate
- Nano-Glo® HiBiT Lytic Detection System (Promega)
- Luminometer

Protocol:

- **Cell Treatment:** Seed the HiBiT-tagged cells in a white, clear-bottom 96-well plate and treat with a serial dilution of **dCBP-1** as described in Protocol 1.
- **Reagent Preparation:** Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
- **Lysis and Luminescence Measurement:** At the desired time points, remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Nano-Glo® HiBiT Lytic Reagent to each well.

- **Incubation and Reading:** Incubate the plate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence using a plate-reading luminometer.
- **Data Analysis:** Normalize the luminescence readings to the vehicle-treated control to determine the percentage of remaining p300 or CBP. Plot the data to determine parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cell Viability Assay (MTS Assay)

Materials:

- **dCBP-1** treated and control cells in a 96-well plate
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
- Microplate spectrophotometer

Protocol:

- **Cell Treatment:** Seed cells in a 96-well plate and treat with a serial dilution of **dCBP-1** as described in Protocol 1. Incubate for the desired duration (e.g., 24, 48, 72 hours).
- **MTS Reagent Addition:** Add the MTS reagent to each well according to the manufacturer's instructions.
- **Incubation:** Incubate the plate for 1-4 hours at 37°C.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate spectrophotometer.
- **Data Analysis:** Subtract the background absorbance (from wells with medium and MTS reagent only). Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the data to calculate the IC50 value.

Gene Expression Analysis by RT-qPCR (Example: MYC)

Materials:

- **dCBP-1** treated and control cells
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
- qPCR instrument

Protocol:

- **RNA Extraction:** After **dCBP-1** treatment for the desired time, harvest the cells and extract total RNA using a commercially available kit.
- **cDNA Synthesis:** Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- **qPCR:** Set up the qPCR reaction with the cDNA, qPCR master mix, and the specific primers for MYC and the housekeeping gene.
- **Data Analysis:** Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in MYC expression in **dCBP-1**-treated cells compared to the vehicle-treated control.

Conclusion

dCBP-1 is a valuable chemical probe for inducing the acute loss of p300/CBP, enabling researchers to dissect their roles in various biological processes. The protocols outlined in these application notes provide a framework for characterizing the effects of p300/CBP degradation on protein levels, cell viability, and downstream gene expression. By employing these methods, researchers can gain deeper insights into the functional consequences of p300/CBP loss in both normal and disease states.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nano-Glo® HiBiT Lytic Detection System Protocol [worldwide.promega.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Probing p300/CBP Loss of Function with dCBP-1: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180490#using-dcbp-1-to-probe-p300-cbp-loss-of-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com